(R)-3-amino-4,4-dimethylpentanoic acid

Influenza PB2 inhibitor Chiral building block Enantioselective activity

(R)-3-Amino-4,4-dimethylpentanoic acid (CAS 367278-49-7), also referred to as (R)-3-t-Butyl-β-alanine or D-β-neopentylglycine, is a chiral, non-proteinogenic β-amino acid with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol. As a β-amino acid, the amino group is located at the β-carbon rather than the α-carbon, conferring inherent resistance to proteolytic degradation.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 367278-49-7
Cat. No. B3041791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-amino-4,4-dimethylpentanoic acid
CAS367278-49-7
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C(CC(=O)O)N
InChIInChI=1S/C7H15NO2/c1-7(2,3)5(8)4-6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1
InChIKeyMIMSUZKTGRXZNZ-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Amino-4,4-dimethylpentanoic Acid (CAS 367278-49-7): A Chiral β-Amino Acid Building Block for Antiviral Drug Discovery


(R)-3-Amino-4,4-dimethylpentanoic acid (CAS 367278-49-7), also referred to as (R)-3-t-Butyl-β-alanine or D-β-neopentylglycine, is a chiral, non-proteinogenic β-amino acid with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol . As a β-amino acid, the amino group is located at the β-carbon rather than the α-carbon, conferring inherent resistance to proteolytic degradation . The compound features a bulky tert-butyl side chain that imparts significant steric hindrance and hydrophobicity, with a calculated LogP of 1.53 and a polar surface area (PSA) of 63.32 Ų . Its defined (R)-stereochemistry at the C3 position is critical for its primary documented application: serving as the key chiral intermediate in the synthesis of orally bioavailable azaindole-based inhibitors of the influenza PB2 polymerase subunit, a validated antiviral target [1].

Why (R)-3-Amino-4,4-dimethylpentanoic Acid Cannot Be Substituted with the (S)-Enantiomer, Racemate, or α-Amino Acid Analogs


Substitution of (R)-3-amino-4,4-dimethylpentanoic acid with its (S)-enantiomer (CAS 367278-48-6), the racemic mixture (CAS 204191-43-5), or structurally related α-amino acids such as L-tert-leucine leads to a critical loss of biological function in the context of influenza PB2 inhibitor synthesis [1]. When the (R)-configured building block was coupled to the azaindole-pyrimidine scaffold to yield compound 4, the resulting inhibitor exhibited potent binding to the PB2 cap-binding domain and strong antiviral activity; the corresponding (S)-enantiomer-derived compound 6 showed markedly reduced activity in the same assays [1]. Furthermore, the racemate would deliver a 1:1 mixture of active and inactive enantiomers, complicating purification and compromising synthetic efficiency. α-Amino acid analogs, lacking the β-amino acid backbone, would position the carboxylic acid and amino groups differently, disrupting the key hydrogen-bonding interactions with PB2 residues Glu361 and Lys376 that were confirmed by X-ray crystallography [1]. The precise stereochemical and positional requirements of the β-amino acid scaffold make generic substitution infeasible for this application.

Quantitative Differentiation Evidence for (R)-3-Amino-4,4-dimethylpentanoic Acid vs. Closest Analogs


Enantiomer-Dependent PB2 Binding and Antiviral Potency: (R)- vs. (S)-Configured Building Blocks

The (R)-enantiomer of 3-amino-4,4-dimethylpentanoic acid is an essential chirality-defining building block for influenza PB2 inhibitors. When incorporated into the 5-fluoroazaindole scaffold, the (R)-configured compound 4 demonstrated excellent PB2 binding affinity and cellular antiviral potency, while the (S)-configured compound 6 showed substantially reduced activity in both assays [1]. The (R)-enantiomer's tert-butyl group occupies a hydrophobic pocket defined by PB2 residues Phe323, Phe325, and Phe404, as confirmed by X-ray crystallography, whereas the (S)-enantiomer cannot achieve the same binding pose [1].

Influenza PB2 inhibitor Chiral building block Enantioselective activity

Side Chain Size Optimization: (R)-3-Amino-4,4-dimethylpentanoic Acid vs. 4-Methyl and 4,4-Dimethylhexanoic Analogs

Within the PB2 inhibitor series, the tert-butyl group of (R)-3-amino-4,4-dimethylpentanoic acid occupies a specific volume in the PB2 hydrophobic pocket. Removing one methyl group (compound 9, derived from (R)-3-amino-4-methylpentanoic acid) led to a 20-fold loss in cellular activity (EC90 = 0.59 μM) relative to compound 4 [1]. Adding one methyl group (compound 8, derived from (R)-3-amino-4,4-dimethylhexanoic acid) yielded comparable potency to compound 4, indicating that the tert-butyl group approaches the optimal size for this binding pocket [1].

PB2 inhibitor SAR Hydrophobic pocket occupancy Side chain engineering

β-Amino Acid Backbone: Metabolic Stability Advantage Over α-Amino Acid Counterparts

As a β-amino acid, (R)-3-amino-4,4-dimethylpentanoic acid possesses an additional methylene unit between the amino and carboxyl groups compared to α-amino acids. This structural feature confers resistance to degradation by common proteases, which typically recognize α-peptide bonds . In the context of PB2 inhibitor compound 4, which incorporates this β-amino acid scaffold, the resulting molecule demonstrated favorable stability in rat S9 fractions (100% remaining at 1 μM) and human S9 fractions (94% remaining), supporting the metabolic stability advantage [1].

Metabolic stability Proteolytic resistance Peptidomimetic design

Physicochemical Differentiation: LogP and PSA vs. Closely Related α-Amino Acid L-tert-Leucine

(R)-3-Amino-4,4-dimethylpentanoic acid exhibits physicochemical properties that differentiate it from its α-amino acid counterpart, L-tert-leucine (CAS 20859-02-3). The additional methylene spacer in the β-amino acid backbone shifts the relative positioning of the amino and carboxyl groups, altering hydrogen-bonding geometry while maintaining similar overall lipophilicity [1]. The calculated LogP of 1.53 and PSA of 63.32 Ų for the target compound place it within favorable drug-like property space, though direct comparative measurements against α-amino acid analogs require experimental determination in matched assays.

Lipophilicity Polar surface area Drug-likeness

Chiral Purity Requirements: Enantiomeric Impurity Impact on Downstream Inhibitor Potency

The enantiomers of β-amino acids including 3-amino-4,4-dimethylpentanoic acid can be analytically resolved using direct chiral HPLC methods. A quinine-derived chiral anion-exchanger stationary phase was applied for the direct enantioseparation of N-protected β-amino acids including 3-amino-4-methylpentanoic acid (a close structural analog) [1]. Commercially, the (R)-enantiomer is supplied at purities of 95–98% by multiple vendors, with the hydrochloride salt form (CAS 1086265-11-3) available at 97% purity . Given that the (S)-enantiomer-derived PB2 inhibitor compound 6 showed reduced potency, even low levels of enantiomeric impurity in the building block will propagate into the final inhibitor, potentially confounding biological assay results [2].

Enantiomeric purity Chiral HPLC Quality control

Validated Application Scenarios for (R)-3-Amino-4,4-dimethylpentanoic Acid in Drug Discovery and Chemical Biology


Synthesis of Orally Bioavailable Influenza PB2 Polymerase Inhibitors

(R)-3-Amino-4,4-dimethylpentanoic acid is the demonstrated chiral building block for constructing azaindole-based PB2 inhibitors with oral bioavailability. In the published synthetic route, the (R)-configured amino acid was coupled to a sulfoxide-activated pyrimidine intermediate via facile displacement to yield the key β-amino acid-azaindole scaffold [1]. The resulting compound 4 exhibited potent antiviral activity against multiple influenza A strains including pandemic H1N1 and avian H5N1, with favorable rat pharmacokinetics (Cl = 8 mL min⁻¹ kg⁻¹, t₁/₂ = 9.9 h, oral AUC = 3.3 μg·h/mL) [1]. This validated route is directly applicable for medicinal chemistry groups pursuing next-generation influenza polymerase inhibitors.

Enantioselective Construction of Peptidomimetics with Enhanced Metabolic Stability

The β-amino acid backbone of (R)-3-amino-4,4-dimethylpentanoic acid confers resistance to proteolytic degradation, making it a strategic building block for designing metabolically stable peptidomimetics [1]. Its (R)-stereochemistry and bulky tert-butyl side chain introduce defined conformational constraints that can stabilize desired secondary structures in β-peptide oligomers. The compound's commercial availability at 95–98% purity with defined stereochemistry supports reproducible solid-phase peptide synthesis and fragment-based drug discovery workflows .

Structure-Based Drug Design Targeting Hydrophobic Binding Pockets

X-ray crystallography of the PB2-compound 4 co-crystal structure confirmed that the (R)-tert-butyl group occupies a hydrophobic pocket defined by three phenylalanine residues (Phe323, Phe325, Phe404) [1]. This validated binding mode makes (R)-3-amino-4,4-dimethylpentanoic acid a privileged fragment for structure-based design targeting other proteins with analogous hydrophobic cavities. The SAR comparison with 4-methyl (20-fold potency loss) and 4,4-dimethylhexanoic (no gain) analogs establishes the tert-butyl group as the optimally sized hydrophobic probe for this pocket class [1].

Chiral Building Block for Asymmetric Synthesis and Bioconjugation

Beyond antiviral applications, (R)-3-amino-4,4-dimethylpentanoic acid serves as a versatile chiral synthon. Its orthogonal amino and carboxylic acid functional groups enable selective derivatization (e.g., Boc protection of the amine, esterification of the acid) for incorporation into more complex molecular architectures [1]. The compound has been investigated in enzymatic assays as both substrate and inhibitor, supporting its utility in biochemical probe development and enzyme mechanism studies .

Quote Request

Request a Quote for (R)-3-amino-4,4-dimethylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.